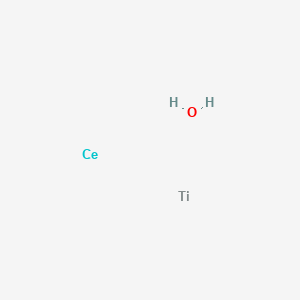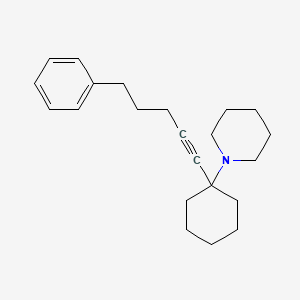
1-(1-(5-Phenylpent-1-yn-1-yl)cyclohexyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(5-Phenylpent-1-yn-1-yl)cyclohexyl)piperidine is a complex organic compound with the molecular formula C22H31N and a molecular weight of 309.5 g/mol . This compound is known for its unique structure, which includes a piperidine ring, a cyclohexyl group, and a phenylpentynyl chain. It is a versatile chemical used in various scientific research fields due to its reactivity and selectivity .
Preparation Methods
The synthesis of 1-(1-(5-Phenylpent-1-yn-1-yl)cyclohexyl)piperidine involves multiple steps, typically starting with the preparation of the phenylpentynyl chainThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .
Chemical Reactions Analysis
1-(1-(5-Phenylpent-1-yn-1-yl)cyclohexyl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions typically use hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to produce alkanes or alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Scientific Research Applications
1-(1-(5-Phenylpent-1-yn-1-yl)cyclohexyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, helping to create more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(1-(5-Phenylpent-1-yn-1-yl)cyclohexyl)piperidine involves its interaction with specific molecular targets, such as receptors and enzymes. It may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
1-(1-(5-Phenylpent-1-yn-1-yl)cyclohexyl)piperidine can be compared to other similar compounds, such as:
Phencyclidine (PCP): Both compounds share a similar structure, but this compound has a phenylpentynyl chain instead of a phenylcyclohexyl group, giving it different chemical properties and reactivity.
Properties
Molecular Formula |
C22H31N |
|---|---|
Molecular Weight |
309.5 g/mol |
IUPAC Name |
1-[1-(5-phenylpent-1-ynyl)cyclohexyl]piperidine |
InChI |
InChI=1S/C22H31N/c1-5-13-21(14-6-1)15-7-2-8-16-22(17-9-3-10-18-22)23-19-11-4-12-20-23/h1,5-6,13-14H,2-4,7,9-12,15,17-20H2 |
InChI Key |
QXQYZLIOUPTIRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C#CCCCC2=CC=CC=C2)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (2s)-2-([(benzyloxy)carbonyl]amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B12341792.png)
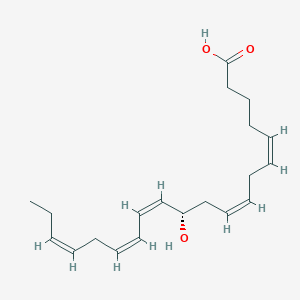
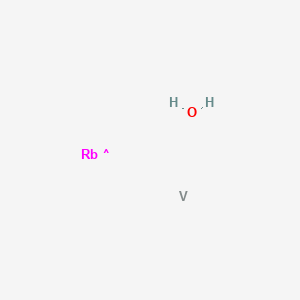
![Methyl 4-((2-(dimethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B12341826.png)
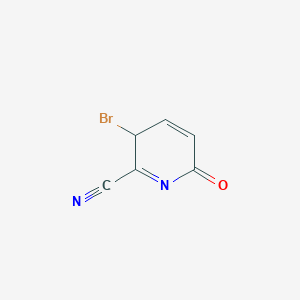
![3-[2-[(4-Chlorophenyl)thio]-5-nitrophenyl]acrylic acid](/img/structure/B12341829.png)

![N-(4-cyanophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12341840.png)
![N-((2R)-1-(((3-(Aminomethyl)cyclohexyl)methyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)spiro[indene-1,4'-piperidine]-1'-carboxamide](/img/structure/B12341845.png)
![4-[[4-[[1,3-Dioxo-1-[(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoyl]amino]benzamide](/img/structure/B12341861.png)
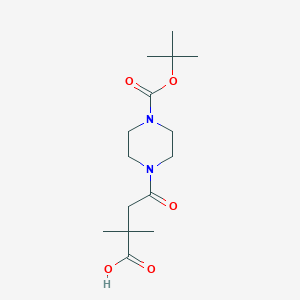
![ethyl (2E)-2-chloro-2-[2-(4-chloro-2-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B12341879.png)
![11-[(3-Bromophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12341881.png)
